Specific Scientific Field: The compound “N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide” has been used in the field of Bioorganic Chemistry .
Summary of the Application: This compound has been used in the synthesis of pyrimidine-oxazolidin-2-arylimino hybrids, which are a new class of antibacterial agents .
Methods of Application or Experimental Procedures: The synthetic approach involves a Cu (II)-catalyzed intramolecular halkoxyhalogenation of alkynyl ureas, followed by a Suzuki coupling reaction with 2,4-dimethoxypyrimidin-5-boronic acid .
Results or Outcomes: Most of the synthesized compounds showed moderate to good activity against two Gram-positive (B. subtilis, S. aureus) and three Gram-negative (P. aeruginosa, S. typhi, K. pneumonia) pathogenic strains . A molecular docking study indicated that pyrimidine-oxazolidin-2-arylimino hybrids exhibited a high binding affinity, which was in agreement with their good antibacterial activity .
Specific Scientific Field: The compound has been used in the field of Organic Synthesis .
Summary of the Application: This compound has been used in the catalytic protodeboronation of alkyl boronic esters .
Methods of Application or Experimental Procedures: The synthetic approach involves a radical approach paired with a Matteson–CH2– homologation .
Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Specific Scientific Field: The compound has been used in the field of Pharmaceutical Research .
Summary of the Application: This compound has been used in the development of pharmaceutical combinations .
Specific Scientific Field: The compound has been used in the field of Chemical Synthesis .
Summary of the Application: This compound has been used in the synthesis of 4-Pyridinylboronic acid, a reagent commonly used in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Methods of Application or Experimental Procedures: The synthetic approach involves a Palladium-catalyzed Suzuki-Miyaura coupling reaction .
Specific Scientific Field: The compound has been used in the field of Pharmaceutical Combinations .
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by a pyrimidine ring substituted with two methoxy groups and a sulfonamide moiety attached to a para-methylphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has shown promising biological activity, particularly as an antibacterial agent. It has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae . Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of cyclooxygenase enzymes, which are relevant in inflammation and pain management .
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide typically involves several steps:
This compound has several applications in various fields:
Studies have indicated that N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide interacts with specific biological targets like cyclooxygenase enzymes. These interactions suggest that it may exhibit anti-inflammatory properties alongside its antibacterial activity. Research on its binding affinity and mechanism of action could provide insights into optimizing its structure for enhanced efficacy .
Several compounds share structural similarities with N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Distinguishing Characteristics |
|---|---|---|---|
| N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | Pyrimidine ring with methoxy groups | COX-2 inhibition | Higher potency than Celecoxib |
| 5-Fluoro-N-(p-toluenesulfonyl)pyrimidinamine | Fluorinated pyrimidine | Antibacterial | Fluorine substitution enhances activity |
| N-(pyridin-3-yl)benzenesulfonamide | Pyridine instead of pyrimidine | Anticancer | Different heterocyclic base alters activity profile |
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific methoxy substitutions on the pyrimidine ring and its potential dual action as both an antibacterial and anti-inflammatory agent .